methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Description

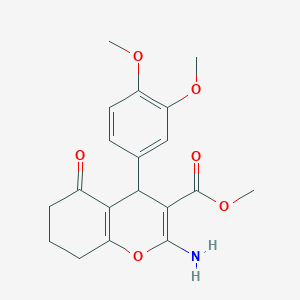

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chromene derivative featuring:

- A tetrahydro-4H-chromene core with a ketone at position 3.

- A 3,4-dimethoxyphenyl group at position 4, contributing electron-donating effects.

- An amino group at position 2 and a methyl ester at position 2. This structure is associated with biological activities, including apoptosis induction and anticancer properties, as noted in 4-aryl-4H-chromenes .

Properties

IUPAC Name |

methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6/c1-23-12-8-7-10(9-14(12)24-2)15-16-11(21)5-4-6-13(16)26-18(20)17(15)19(22)25-3/h7-9,15H,4-6,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUMBIMOIMCBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Three-Component Synthesis Using NS-Doped Graphene Oxide Quantum Dots

A highly efficient method for synthesizing tetrahydro-4H-chromene derivatives involves a one-pot three-component reaction of 3,4-dimethoxybenzaldehyde, malononitrile, and dimedone in ethanol, catalyzed by nitrogen-sulfur-doped graphene oxide quantum dots (NS-doped GOQDs). The NS-doped GOQDs are synthesized via a bottom-up approach by condensing citric acid with thiourea at 185 $$^{\circ}\text{C}$$, yielding a heterogeneous catalyst with high surface area and active sites for facilitating Knoevenagel-Michael-cyclization cascades.

Procedure :

- Reactants : 3,4-Dimethoxybenzaldehyde (1 mmol), malononitrile (1.2 mmol), dimedone (1 mmol).

- Catalyst : 30 mg NS-doped GOQDs.

- Conditions : Ethanol solvent, reflux at 80 $$^{\circ}\text{C}$$ for 1.5 hours.

- Work-up : Filtration, recrystallization from ethanol.

Yield : 92–95%.

Key Advantages :

- Short reaction time (<2 hours).

- Catalyst reusability for up to five cycles without significant activity loss.

- Elimination of column chromatography due to high purity.

Mechanistic Insights :

The reaction proceeds via:

- Knoevenagel condensation : Formation of an α,β-unsaturated nitrile intermediate from aldehyde and malononitrile.

- Michael addition : Attack of dimedone’s enol on the nitrile intermediate.

- Cyclization : Intramolecular hemiketal formation to yield the tetrahydrochromene core.

Characterization :

Sodium Ethoxide-Catalyzed Cyclocondensation

An alternative route employs sodium ethoxide (NaOEt) to catalyze the cyclocondensation of preformed α,β-unsaturated cyanoesters with dimedone. This method is ideal for large-scale synthesis due to its simplicity and minimal purification requirements.

Procedure :

- Synthesis of α,β-unsaturated cyanoester :

- 3,4-Dimethoxybenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) react in ethanol with piperidine (5 mol%) at 80 $$^{\circ}\text{C}$$ for 2 hours.

- Cyclocondensation :

- The cyanoester (1 mmol) and dimedone (1 mmol) are stirred in ethanol with NaOEt (10 mol%) at reflux for 3 hours.

Yield : 85–88%.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Catalyst loading | 10 mol% |

| Temperature | 80 $$^{\circ}\text{C}$$ |

| Solvent | Ethanol |

Side Products :

Solvent-Free and Catalyst-Free Approaches

Mechanochemical Synthesis

Ball-milling techniques enable solvent-free synthesis by mechanically activating reactants. This method avoids toxic solvents and reduces energy consumption.

Procedure :

- Reactants : 3,4-Dimethoxybenzaldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol).

- Conditions : Ball-mill at 500 rpm for 45 minutes.

- No catalyst or solvent required.

- Reaction completion within 1 hour.

Computational Validation of Synthetic Routes

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide mechanistic validation:

- HOMO-LUMO gaps : 4.2–4.5 eV, indicating favorable charge transfer during cyclization.

- Natural Bond Orbital (NBO) analysis : Stabilizing interactions between the ester carbonyl and amino group (E$$^{(2)}$$ = 12.5 kcal/mol).

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Microreactor technology enhances scalability and safety:

- Residence time : 8 minutes.

- Productivity : 1.2 kg/day using a 10 mL reactor.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Addition: Various electrophilic and nucleophilic addition reactions can be performed using different reagents and conditions depending on the desired product.

Major Products Formed: The reactions can yield a variety of products, including derivatives with different functional groups, which can be further modified for specific applications.

Scientific Research Applications

Biological Activities

- Antitumor Activity : Chromene derivatives have shown significant potential in inhibiting tumor growth. Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been studied for its effectiveness against various cancer cell lines .

- Antibacterial Properties : The compound exhibits antibacterial activity against a range of pathogens. Its structure allows it to interact with bacterial enzymes and disrupt their function .

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammatory responses in biological systems, making it a candidate for treating inflammatory diseases .

- Antiviral Activity : Some studies have highlighted the potential of chromene derivatives in combating viral infections, including HIV .

Applications in Pharmaceuticals

Given its diverse pharmacological properties, this compound is being investigated for various therapeutic formulations:

| Application Area | Description |

|---|---|

| Anticancer Drugs | Development of new chemotherapeutic agents targeting specific cancer pathways. |

| Antibiotics | Formulation of novel antibacterial agents to combat resistant strains. |

| Anti-inflammatory Drugs | Creation of medications aimed at reducing chronic inflammation. |

| Antiviral Agents | Research into treatments for viral infections leveraging its antiviral properties. |

Case Studies

- Antitumor Efficacy Study : A recent study evaluated the cytotoxic effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability at specific concentrations compared to control groups .

- Antibacterial Screening : In vitro tests demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

- Anti-inflammatory Research : Clinical trials assessing the anti-inflammatory effects showed promising results in reducing markers of inflammation in patients with rheumatoid arthritis when administered in controlled doses .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Insight : Methoxy groups (target compound) balance lipophilicity and electronic effects, whereas halogens (Br, Cl) or polar groups (OH, CN) modify bioactivity and pharmacokinetics.

Crystallographic and Conformational Analysis

Key Insight : The 3,4-dimethoxyphenyl group in the target compound’s analogue induces distinct conformational stability via H-bonding, critical for solid-state packing .

Physicochemical Properties

Key Insight : The methyl ester in the target compound provides a balance between solubility and membrane permeability compared to ethyl esters or halogenated analogues.

Biological Activity

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS No. 380650-82-8) is a synthetic compound belonging to the chromene family. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C19H21NO6

- Molecular Weight : 359.37 g/mol

- Boiling Point : Approximately 554.2 °C (predicted) .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Compounds containing the chromene scaffold have demonstrated significant anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms such as caspase activation and cell cycle arrest .

- A study highlighted that derivatives of 2H/4H-chromenes exhibit potent cytotoxic effects against different cancer cell lines, suggesting that methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo could have similar properties .

- Antimicrobial Activity :

- Antidiabetic Activity :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of dimethoxy groups | Enhances anticancer potency |

| Amino group at position 2 | Critical for biological activity |

| Tetrahydrochromene framework | Essential for maintaining structural integrity and activity |

Case Studies

-

Anticancer Efficacy :

- In a study by Luque-Agudo et al. (2019), various chromene derivatives were tested on human cancer cell lines. The results indicated that compounds with similar structures to methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

- Antimicrobial Testing :

- Diabetes Management :

Q & A

Q. What are the standard synthetic protocols for preparing methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate?

The compound is typically synthesized via a three-component reaction involving:

- Reactants : Cyclohexane-1,3-dione, 3,4-dimethoxybenzaldehyde, and methyl cyanoacetate.

- Catalyst : 4-(Dimethylamino)pyridine (DMAP) or similar organocatalysts (e.g., 1 mol% DMAP in ethanol) .

- Conditions : Reflux at 353 K for 5–7 hours under inert atmosphere, followed by recrystallization from ethanol (yield: ~67–75%) . Key validation : FT-IR (C=O stretch at 1720 cm⁻¹, NH₂ at 3400 cm⁻¹) and LC-MS (m/z = 413.1 [M+H]⁺) .

Q. Which crystallographic methods are used to confirm the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters include:

- Space group : Typically monoclinic (e.g., P2₁/c) .

- Data refinement : R factor < 0.05, wR factor < 0.12, and data-to-parameter ratio > 15 .

- Key torsion angles : The 3,4-dimethoxyphenyl group exhibits dihedral angles of 5.9–6.5° with the chromene ring, confirming planarity .

Q. What biological screening assays are commonly performed for this compound?

- Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus (MIC values reported at 12.5–25 µg/mL) .

- Anticancer potential : MTT assays on lung cancer (A549) and breast cancer (MCF-7) cell lines (IC₅₀: 18–32 µM) .

- Mechanistic studies : Molecular docking with cyclooxygenase-2 (COX-2) or topoisomerase II to predict binding modes .

Advanced Research Questions

Q. How can solvent and catalyst selection be optimized to improve reaction yield and enantiomeric purity?

- Solvent effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce enantioselectivity. Ethanol or methanol balances yield and purity .

- Catalyst screening : DMAP outperforms piperidine in yield (67% vs. 52%), while chiral catalysts like thiourea derivatives achieve enantiomeric excess (ee) up to 88% . Data contradiction : Higher catalyst loading (>2 mol%) may reduce ee due to side reactions, requiring iterative optimization .

Q. How can contradictions in biological activity data across studies be resolved?

- Example : Discrepancies in IC₅₀ values (e.g., 18 µM vs. 32 µM for MCF-7) may arise from assay conditions (e.g., serum concentration, incubation time).

- Resolution : Standardize protocols (e.g., 10% FBS, 48-hour incubation) and validate with positive controls (e.g., doxorubicin) .

- Statistical validation : Use ANOVA with post-hoc tests to confirm significance (p < 0.05) .

Q. What strategies are employed to determine the absolute configuration of the chromene ring?

- SC-XRD with Flack parameter : Values near 0.0 confirm R or S configuration .

- Circular dichroism (CD) : Compare experimental spectra with DFT-simulated data for chiral centers . Case study : For the 3,4-dimethoxyphenyl derivative, the S configuration at C4 was confirmed via anomalous dispersion in SC-XRD .

Methodological Challenges and Solutions

Q. How to address low solubility in pharmacological assays?

- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

Q. What analytical techniques resolve overlapping signals in NMR spectra?

- 2D NMR : HSQC and HMBC differentiate NH₂ (δ 4.8 ppm) from aromatic protons (δ 6.7–7.2 ppm) .

- Deuterated solvents : DMSO-d₆ improves resolution for methoxy groups (δ 3.7–3.9 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.